molecular formula C51H58N2O19 B565044 N-Fmoc-4,6-benzylidene-2'3'4'6'-tetra-O-acetyl T Epitope, Threonyl Allyl Ester CAS No. 384346-85-4

N-Fmoc-4,6-benzylidene-2'3'4'6'-tetra-O-acetyl T Epitope, Threonyl Allyl Ester

Cat. No.: B565044
CAS No.: 384346-85-4
M. Wt: 1003.02
InChI Key: HZFHBTNMSVXUIB-UUGQJXGVSA-N
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Description

N-Fmoc-4,6-benzylidene-2'3'4'6'-tetra-O-acetyl T Epitope, Threonyl Allyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C51H58N2O19 and its molecular weight is 1003.02. The purity is usually 95%.
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Scientific Research Applications

Fmoc-Aminoacyl Synthesis and Peptide Nucleic Acid Monomers

Researchers have developed convenient routes for synthesizing Fmoc-aminoacyl derivatives, including benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine. These esters play a crucial role in the synthesis of peptide nucleic acid (PNA) monomers, employing bis-N-Boc-protected nucleobase moieties. This synthesis pathway enables the creation of mixed sequence PNA oligomers, demonstrating the versatility and efficacy of Fmoc-protected amino acid esters in nucleic acid mimicry and molecular biology applications (Wojciechowski & Hudson, 2008).

Solid-Phase Peptide Synthesis Enhancements

Advancements in solid-phase peptide synthesis (SPPS) have been made through the development of new N→S acyl migratory devices. One study describes the efficient condensation of Fmoc-aminoacyl fluoride with N-ethyl-S-triphenylmethylcysteine allyl ester under high-pressure conditions. This methodological improvement facilitates the preparation of peptide thioesters, showcasing the role of Fmoc-protected amino acid esters in enhancing peptide synthesis technologies (Nakahara et al., 2010).

Nonlinear Optical (NLO) Chromophores Synthesis

In the field of materials science, Fmoc-protected amino acid esters have been utilized in the synthesis of NLO oligomers containing 4-dialkylamino-4'-(alkylsulfonyl)azobenzene chromophores. The synthesis process involves the preparation of protected ω-secondary amino carboxylic acid monomers, showcasing the application of Fmoc chemistry in creating advanced materials with potential optoelectronic applications (Huang et al., 2000).

Properties

IUPAC Name

prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H58N2O19/c1-8-22-61-47(59)40(53-51(60)64-23-37-35-20-14-12-18-33(35)34-19-13-15-21-36(34)37)26(2)65-49-41(52-27(3)54)44(42-39(69-49)25-63-48(71-42)32-16-10-9-11-17-32)72-50-46(68-31(7)58)45(67-30(6)57)43(66-29(5)56)38(70-50)24-62-28(4)55/h8-21,26,37-46,48-50H,1,22-25H2,2-7H3,(H,52,54)(H,53,60)/t26-,38-,39-,40+,41-,42+,43+,44-,45+,46-,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFHBTNMSVXUIB-UUGQJXGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@@H]5[C@H](O4)CO[C@@H](O5)C6=CC=CC=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H58N2O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747813
Record name prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1003.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384346-85-4
Record name prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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